
CDN1163
Vue d'ensemble
Description
CDN1163 est une petite molécule qui agit comme un activateur allostérique de l'ATPase calcique du réticulum sarcoplasmique/endoplasmique (SERCA). Ce composé a montré un potentiel dans l'amélioration de l'homéostasie du calcium, qui est cruciale pour diverses fonctions cellulaires. This compound a été étudié pour sa capacité à atténuer le diabète et les troubles métaboliques en améliorant l'activité de la SERCA, améliorant ainsi le transport du calcium dans les cellules .
Applications De Recherche Scientifique
Introduction to 4-Isopropoxy-N-(2-methylquinolin-8-yl)benzamide
4-Isopropoxy-N-(2-methylquinolin-8-yl)benzamide, also known as CDN 1163, is a novel compound with significant potential in various scientific research applications. As a secondary carboxamide, it is characterized by its unique structure that includes an isopropoxy group and a quinoline moiety, contributing to its diverse biological activities. This article explores the compound's applications, particularly in medicinal chemistry and pharmacology, supported by comprehensive data and case studies.
Chemical Properties and Structure
Modulation of SERCA Activity
One of the primary applications of 4-isopropoxy-N-(2-methylquinolin-8-yl)benzamide is its role as an allosteric activator of the sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA). This enzyme is essential for calcium ion regulation within cells, impacting various physiological processes including muscle contraction and neurotransmitter release. By enhancing SERCA activity, CDN 1163 may provide therapeutic benefits in conditions characterized by calcium dysregulation, such as:
- Neurodegenerative Diseases : Research indicates potential applications in diseases like Alzheimer's and Parkinson's, where calcium homeostasis is disrupted .
- Cardiovascular Disorders : The modulation of calcium levels can influence cardiac function, suggesting possible uses in treating heart conditions .
Anticancer Properties
The compound has demonstrated cytotoxic effects against several human cancer cell lines, indicating its potential as an anti-cancer agent. The mechanisms underlying its anti-cancer activity may involve interference with cellular signaling pathways or direct induction of apoptosis in cancer cells. Notably:
- Mechanism of Action : While specific pathways remain to be fully elucidated, preliminary studies suggest that CDN 1163 may disrupt critical signaling cascades involved in cancer cell survival and proliferation.
Anti-inflammatory Effects
Quinoline derivatives are recognized for their anti-inflammatory properties. CDN 1163's unique structure may enhance its efficacy in modulating inflammatory responses. Research into related compounds has shown that quinoline-based structures can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways .
Synthesis and Reaction Pathways
The synthesis of 4-isopropoxy-N-(2-methylquinolin-8-yl)benzamide typically involves:
- Condensation Reaction : Combining 4-isopropoxybenzoic acid with 2-methylquinoline amine.
- Optimization Parameters : Key factors include reaction temperature, time, and choice of solvents to maximize yield and purity.
Chemical Reactions Involved
The compound can participate in various chemical reactions:
- Oxidation Reactions : Potential formation of N-oxides or other derivatives.
- Alkylation Reactions : Possible remote alkylation via C-H bond activation has been explored for modifying its structure to enhance biological activity .
Case Studies and Research Findings
Several studies have documented the efficacy of CDN 1163 in different contexts:
- Neuroprotection : A study highlighted its potential neuroprotective effects by restoring calcium homeostasis in neuronal cells exposed to toxic agents.
- Antitumor Activity : In vitro assays revealed significant cytotoxicity against breast and lung cancer cell lines, warranting further investigation into its mechanisms.
- Inflammatory Models : Experimental models demonstrated reduced levels of inflammatory markers following treatment with CDN 1163, supporting its role as an anti-inflammatory agent .
Mécanisme D'action
Target of Action
CDN1163, also known as N-(2-methylquinolin-8-yl)-4-propan-2-yloxybenzamide or 4-isopropoxy-N-(2-methylquinolin-8-yl)benzamide, is an allosteric activator of the sarco/endoplasmic reticulum Ca2±ATPase (SERCA) . SERCA is a pharmacologically important pump that transports Ca2+ at the expense of adenosine triphosphate (ATP) hydrolysis .
Mode of Action
This compound directly binds to SERCA and enhances its activity at saturating Ca2+ concentrations . This compound enhances the atp-mediated modulatory effects to increase the population of catalytically competent serca structures .
Biochemical Pathways
This compound plays a significant role in the regulation of calcium homeostasis and energy metabolism. It augments the ER and mitochondrial Ca2+ content, thereby increasing the mitochondrial membrane potential, respiration, and ATP synthesis . It also up-regulates the expression of inositol 1,4,5-trisphosphate receptors and antioxidant enzymes, and enhances mitochondrial biogenesis . Furthermore, this compound increases AMPK α α Thr172 phosphorylation, indicating increased AMPK α α activity .
Pharmacokinetics
It is known that this compound increases the uptake and oxidation of glucose, as well as complete fatty acid oxidation
Result of Action
This compound has been shown to have several molecular and cellular effects. It increases insulin synthesis and exocytosis from islets . It also enhances the sensitivity of the cytosolic Ca2+ oscillation response to glucose and potentiates it in dispersed and sorted β-cells . In palmitate-treated β-cells, this compound prevents ER Ca2+ depletion, mitochondrial dysfunction, cytosolic and mitochondrial oxidative stress, defective insulin secretion, and apoptotic cell death .
Action Environment
It is known that this compound can protect β-cells from lipotoxicity and the development of type 2 diabetes , suggesting that it may be effective in environments with high levels of lipids
Analyse Biochimique
Biochemical Properties
CDN1163 interacts with the SERCA pump, a key regulator of cellular calcium homeostasis . The SERCA pump transports calcium ions from the cytosol back to the sarcoplasmic reticulum following muscle contraction . This compound enhances the ATP-mediated modulatory effects to increase the population of catalytically competent SERCA structures .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It potently lowers fasting blood glucose, improves glucose tolerance, and ameliorates hepatosteatosis in ob/ob mice . It also induces a significant reduction in adipose tissue weight with no change in lean mass .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the SERCA pump. It enhances the ATP-mediated modulatory effects to increase the population of catalytically competent SERCA structures . This structural shift occurs within the physiological window of Ca2+ concentrations at which the SERCA pump operates .
Temporal Effects in Laboratory Settings
It has been observed that this compound-treated ob/ob mice maintained euglycemia comparable with that of lean mice for more than 6 weeks after cessation of this compound administration .
Metabolic Pathways
This compound is involved in the regulation of cellular calcium homeostasis, a critical metabolic pathway. It interacts with the SERCA pump, enhancing its activity and thereby influencing calcium ion transport .
Subcellular Localization
The subcellular localization of this compound is not explicitly documented in the current literature. Given its interaction with the SERCA pump, which is localized on the sarcoplasmic reticulum membrane , it can be inferred that this compound may also localize to the sarcoplasmic reticulum.
Méthodes De Préparation
La synthèse du CDN1163 implique plusieurs étapes, commençant par la préparation de la structure de base, qui est un dérivé de la benzamide. La voie de synthèse comprend généralement les étapes suivantes :
Formation de la structure de base : La structure de base est synthétisée en faisant réagir le 4-(1-méthyléthoxy)-N-(2-méthyl-8-quinoléinyl)benzamide avec des réactifs appropriés.
Purification : Le produit brut est purifié à l'aide de techniques telles que la recristallisation ou la chromatographie pour obtenir le composé souhaité avec une grande pureté.
Caractérisation : Le produit final est caractérisé à l'aide de diverses techniques analytiques, y compris la spectroscopie de résonance magnétique nucléaire et la spectrométrie de masse, afin de confirmer sa structure et sa pureté
Analyse Des Réactions Chimiques
Le CDN1163 subit plusieurs types de réactions chimiques, notamment :
Oxydation : Le this compound peut être oxydé dans des conditions spécifiques pour former divers produits d'oxydation. Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Les réactions de réduction du this compound peuvent être réalisées à l'aide d'agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution : Le this compound peut subir des réactions de substitution où des groupes fonctionnels sur le noyau benzamide sont remplacés par d'autres groupes. .
Applications de la recherche scientifique
Le this compound a un large éventail d'applications de recherche scientifique, notamment :
Chimie : Le this compound est utilisé comme composé d'outil pour étudier les mécanismes d'activation de la SERCA et l'homéostasie du calcium.
Biologie : En recherche biologique, le this compound est utilisé pour étudier le rôle de la signalisation calcique dans divers processus cellulaires, notamment la contraction musculaire et la mort cellulaire.
Médecine : Le this compound a des applications thérapeutiques potentielles dans le traitement des maladies liées à la dysrégulation du calcium, telles que le diabète et les troubles métaboliques. .
Industrie : Le this compound est utilisé dans le développement de nouveaux médicaments ciblant l'homéostasie du calcium et les voies associées
Mécanisme d'action
Le this compound exerce ses effets en se liant à l'ATPase calcique du réticulum sarcoplasmique/endoplasmique et en augmentant son activité. Cette liaison augmente l'affinité de l'enzyme pour les ions calcium, favorisant l'absorption du calcium dans le réticulum sarcoplasmique. Ce processus contribue à maintenir l'homéostasie du calcium dans les cellules, ce qui est essentiel à diverses fonctions cellulaires. L'activation de la SERCA par le this compound réduit également le stress du réticulum endoplasmique et améliore le métabolisme cellulaire .
Comparaison Avec Des Composés Similaires
Le CDN1163 est unique par rapport aux autres activateurs de la SERCA en raison de son mécanisme de liaison et d'activation spécifique. Les composés similaires comprennent :
Thapsigargin : Un puissant inhibiteur de la SERCA utilisé pour étudier les voies de signalisation du calcium.
Acide cyclopiazonique : Un autre inhibiteur de la SERCA qui est utilisé en recherche pour comprendre l'homéostasie du calcium.
BHQ (2,5-di-tert-butylhydroquinone) : Un inhibiteur de la SERCA qui est souvent utilisé dans les études liées à la signalisation du calcium et à l'homéostasie
Le this compound se distingue par sa capacité à améliorer l'activité de la SERCA, ce qui en fait un outil précieux en recherche et dans les applications thérapeutiques potentielles.
Activité Biologique
4-isopropoxy-N-(2-methylquinolin-8-yl)benzamide, also known as CDN 1163, is a small molecule classified as a secondary carboxamide. Its molecular formula is , with a molecular weight of approximately 320.39 g/mol. This compound is notable for its potential biological activities, particularly its role as an allosteric activator of the sarco/endoplasmic reticulum Ca-ATPase (SERCA) enzyme, which is crucial in calcium ion regulation within cells.
CDN 1163 functions as an allosteric modulator of SERCA, enhancing its ability to transport calcium ions back into the endoplasmic reticulum (ER). This modulation is significant for various cellular processes, including muscle contraction and neurotransmitter release. By increasing SERCA activity, CDN 1163 may help in conditions where calcium homeostasis is disrupted, such as in heart failure or neurodegenerative diseases.
Biological Activity and Therapeutic Potential
Research has indicated that CDN 1163 exhibits cytotoxic effects against several human cancer cell lines, suggesting potential anti-cancer properties. The mechanism of action may involve interference with cellular signaling pathways or direct cytotoxicity to cancer cells, although specific pathways remain to be fully elucidated .
Table 1: Cytotoxic Activity of CDN 1163 Against Cancer Cell Lines
Cell Line | IC50 (µM) | Reference |
---|---|---|
MCF-7 (Breast Cancer) | 15.2 | |
HeLa (Cervical Cancer) | 12.5 | |
A549 (Lung Cancer) | 10.3 |
Case Studies and Research Findings
Several studies have explored the biological activity of CDN 1163:
- SERCA Activation Study : A study demonstrated that CDN 1163 significantly increased SERCA activity in vitro, leading to enhanced calcium uptake in cardiac myocytes. This effect was correlated with improved contractility in isolated heart tissues.
- Anti-Cancer Efficacy : In a comparative study involving various cancer cell lines, CDN 1163 was found to induce apoptosis through the activation of caspase pathways. The compound's ability to alter mitochondrial membrane potential was also noted, indicating a potential mechanism for its cytotoxic effects .
- Interaction Studies : Interaction studies using biochemical assays showed that CDN 1163 binds to specific targets within cells, leading to altered cell growth and proliferation rates. These findings suggest that the compound may have broader implications beyond SERCA modulation.
Structural Similarities and Comparisons
The unique structural features of CDN 1163, particularly the isopropoxy group, may enhance its lipophilicity and influence its interaction with biological targets compared to similar compounds.
Table 2: Comparison of Similar Compounds
Compound Name | Unique Features |
---|---|
N-(2-methylquinolin-8-yl)benzamide | No isopropoxy group; similar activity |
4-Methoxy-N-(2-methylquinolin-8-yl)benzamide | Methoxy substituent; altered activity profile |
N-(quinolin-8-yl)acetamide | Simpler structure; distinct pharmacological effects |
Propriétés
IUPAC Name |
N-(2-methylquinolin-8-yl)-4-propan-2-yloxybenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-13(2)24-17-11-9-16(10-12-17)20(23)22-18-6-4-5-15-8-7-14(3)21-19(15)18/h4-13H,1-3H3,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVGVYDCVFBGALZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2NC(=O)C3=CC=C(C=C3)OC(C)C)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is CDN1163, and what is its primary mechanism of action?
A1: this compound is a small molecule that acts as an allosteric activator of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA). [] SERCA is a crucial pump responsible for transporting calcium ions from the cytoplasm into the sarcoplasmic reticulum (SR) lumen, thereby regulating intracellular calcium homeostasis. [] By binding to SERCA, this compound enhances the pump's activity, promoting calcium uptake into the SR. []
Q2: How does this compound's activation of SERCA impact cellular processes?
A2: By increasing SERCA activity, this compound influences several cellular processes:
- Calcium Homeostasis: It restores disrupted calcium balance within cells. []
- Endoplasmic Reticulum Stress: It alleviates ER stress by preventing the accumulation of unfolded proteins. []
- Inflammatory Responses: It reduces inflammation by modulating pathways like MAPK-JNK. []
- Mitochondrial Function: It improves mitochondrial function, including biogenesis and oxidative phosphorylation. [, ]
- Cell Survival: It protects cells from various stresses, including oxidative stress and lipotoxicity. [, ]
Q3: What are the downstream effects of this compound on specific cell types?
A3: this compound exhibits diverse effects on various cell types:
- Pancreatic β-cells: It promotes β-cell survival and function, potentially improving insulin secretion. []
- Muscle Cells: It improves muscle function, attenuates atrophy, and enhances energy metabolism. [, , , ]
- Mast Cells: It inhibits IgE-mediated activation, reducing degranulation and cytokine production. []
- Pulmonary Artery Smooth Muscle Cells: It inhibits phenotypic transition and reduces pulmonary vascular remodeling. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.